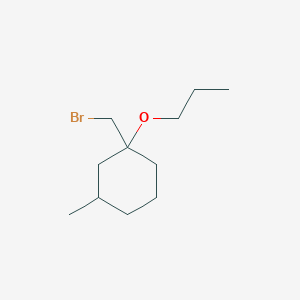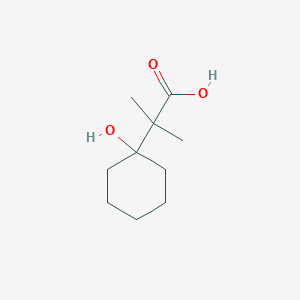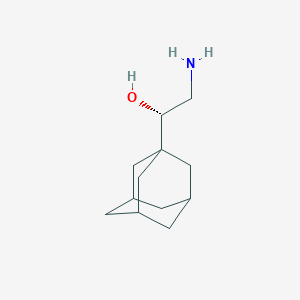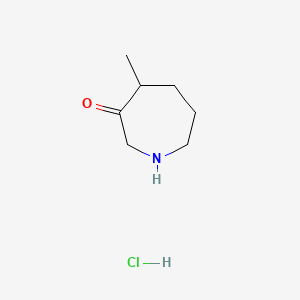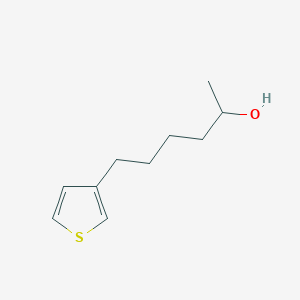
6-(Thiophen-3-yl)hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiophen-3-yl)hexan-2-ol is an organic compound that features a thiophene ring attached to a hexanol chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromothiophene with a hexanol derivative under basic conditions to form the desired product . The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-(Thiophen-3-yl)hexan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
6-(Thiophen-3-yl)hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(Thiophen-3-yl)hexan-2-one or 6-(Thiophen-3-yl)hexanoic acid.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
6-(Thiophen-3-yl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-(Thiophen-3-yl)hexan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
6-(Thiophen-3-yl)hexan-2-ol is unique due to the presence of both a thiophene ring and a hexanol chain, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C10H16OS |
|---|---|
分子量 |
184.30 g/mol |
IUPAC名 |
6-thiophen-3-ylhexan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9,11H,2-5H2,1H3 |
InChIキー |
CIWWFKMGQIOAIQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC1=CSC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


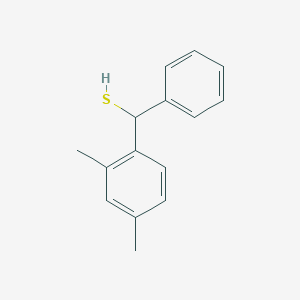
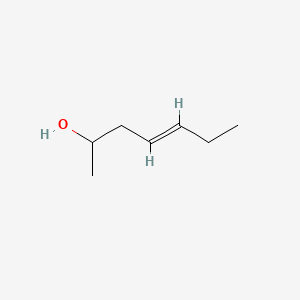
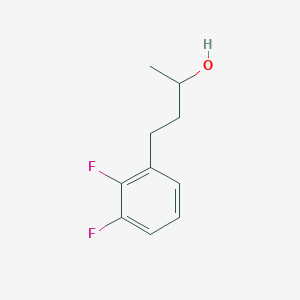


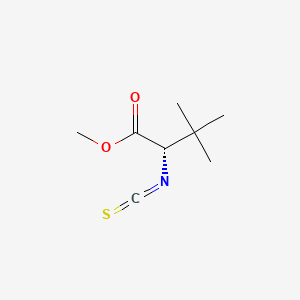
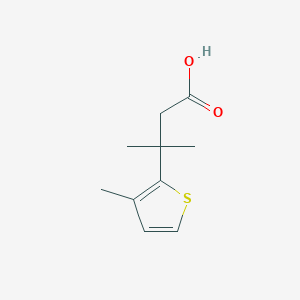
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
